molecular formula C18H17N3O3 B2537929 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 941937-57-1

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Cat. No. B2537929
M. Wt: 323.352
InChI Key: NKCWGIHIXUNWPX-UHFFFAOYSA-N
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Description

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a compound that belongs to the class of 1,3,4-oxadiazol derivatives. These derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anticonvulsant properties. The compound features a 1,3,4-oxadiazol ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This ring is substituted with a methoxyphenyl group and linked to a phenylpropanamide moiety.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazol derivatives typically involves the reaction of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazol ring. For instance, the synthesis of 1,8-bis(4-((5-phenyl-1,3,4-oxadiazol-2-yl)methoxy)-substituted aryl) naphthalene-1,8-dicarboxamide derivatives was achieved using POCl3, resulting in good yields . Similarly, the synthesis of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives was confirmed by NMR and mass spectra .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazol derivatives is often confirmed using techniques such as NMR and X-ray crystallography. For example, the crystal structure studies of novel piperazine derivatives of the 1,3,4-oxadiazol class revealed that they crystallize in the monoclinic crystal system and exhibit intermolecular hydrogen bonds contributing to the crystal packing . These structural analyses are crucial for understanding the reactive sites and the potential for intermolecular interactions.

Chemical Reactions Analysis

The 1,3,4-oxadiazol derivatives can participate in various chemical reactions due to the presence of reactive sites identified by DFT calculations. These sites may be targeted for electrophilic or nucleophilic attack, which can lead to further chemical modifications and the development of new compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazol derivatives are influenced by their molecular structure. The presence of the oxadiazol ring and substituents like the methoxyphenyl group can affect properties such as solubility, melting point, and stability. These properties are essential for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The intermolecular interactions, such as hydrogen bonding, also play a significant role in the crystal packing and, consequently, the solid-state properties of these compounds .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Antidiabetic Potential

    Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their in vitro antidiabetic activity, demonstrating significant α-amylase inhibition, which is a therapeutic target for managing diabetes mellitus (Lalpara et al., 2021).

  • Anticancer Activities

    Several studies have designed and synthesized 1,3,4-oxadiazole derivatives, showing moderate to excellent anticancer activities across various cancer cell lines, including breast, lung, prostate, and ovarian cancer. These compounds exhibit their therapeutic potential by inducing cytotoxic effects on cancer cells (Yakantham et al., 2019); (Ravinaik et al., 2021).

  • Nematocidal Activity

    Novel 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their nematocidal activity, showing promising results against Bursaphelenchus xylophilus, a significant pest affecting the forestry industry. This suggests their potential use in developing new nematicides (Liu et al., 2022).

  • Antimicrobial Agents

    The synthesis of 1,3,4-oxadiazole derivatives has also been reported for their antibacterial activity, presenting a new avenue for developing antimicrobial agents effective against various Gram-positive and Gram-negative bacteria (Rai et al., 2009).

Safety And Hazards


  • Toxicity : Assessing OXADIAZOL’s toxicity is essential for safe handling.

  • Environmental Impact : Consider its environmental persistence and potential harm.


Future Directions


  • Biological Activity : Investigate OXADIAZOL’s potential as a drug candidate (e.g., antimicrobial, anticancer, or anti-inflammatory).

  • Structure-Activity Relationship (SAR) : Explore structural modifications to enhance activity.

  • Formulation : Develop suitable formulations for practical use.


properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-15-9-5-8-14(12-15)17-20-21-18(24-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCWGIHIXUNWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

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